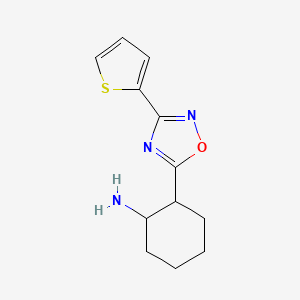

2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Vue d'ensemble

Description

The compound “2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine” is an organic compound that contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and an oxygen atom), and a cyclohexane ring (a six-membered ring with only carbon atoms). The amine group (-NH2) is attached to the cyclohexane ring .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, involves a cyclohexane ring with an amine group attached, and a thiophene and an oxadiazole ring attached at the 2-position. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact molecular structure and the conditions under which it is stored or used. The presence of the amine group could make it a base, and the thiophene and oxadiazole rings could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique

Synthesis and Characterization

Derivatives of the mentioned compound have been synthesized through various chemical reactions, characterized by spectroscopic methods (NMR, IR, Mass spectrometry), and evaluated for their biological activities. For instance, some novel derivatives have been synthesized and shown promising results as antimicrobial agents against various bacterial and fungal strains (Kaneria et al., 2016). Similarly, derivatives with a 1,3,4-oxadiazole core have been designed and evaluated for antiproliferative activity, highlighting their potential as cyclin-dependent kinase 2 (CDK-2) inhibitors, a crucial component in cell cycle and proliferation (Ali et al., 2023).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of these compounds. For example, derivatives have been synthesized and displayed significant antibacterial activity, suggesting their potential as antibacterial candidate drugs (Hu et al., 2005). This showcases the utility of such compounds in developing new antimicrobial agents.

Anticancer and Antiproliferative Activities

The anticancer evaluation of these derivatives has revealed their potential against various cancer cell lines, including breast, lung, and prostate cancer, indicating their usefulness in anticancer drug development (Yakantham et al., 2019). Additionally, the antiproliferative activity of these compounds as CDK-2 inhibitors suggests their role in cancer treatment by targeting cell cycle mechanisms (Ali et al., 2023).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The compound 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine belongs to the class of arylcyclohexylamines . The primary targets of arylcyclohexylamines are NMDA receptors, mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors, and they also inhibit dopamine, serotonin, and norepinephrine transporters as well as nicotinic acetylcholine receptors .

Mode of Action

The compound primarily works by blocking NMDA receptors . This blockade results in a dissociated state that is extremely psychedelic and can dramatically alter the way one perceives time and space . It also activates opioid receptors and inhibits neurotransmitter transporters, contributing to its psychoactive effects .

Pharmacokinetics

Like other arylcyclohexylamines, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The compound’s action results in profound and nonsensical effects — almost like a dream . In lower doses, it produces variable psychoactive effects, and in higher doses, it dissociates the mind from the body . This can lead to conditions that are hard to describe using spoken language, such as watching oneself without the use of a mirror, falling into an endless abyss, a non-threatening confrontation with death, or a merging with the universe .

Propriétés

IUPAC Name |

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h3,6-9H,1-2,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQGBDAGDZSIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=NC(=NO2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

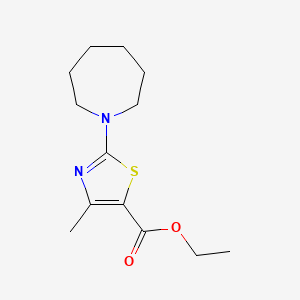

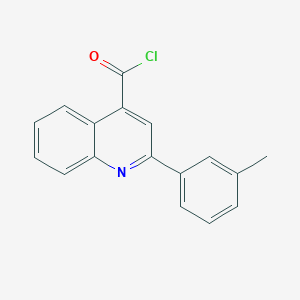

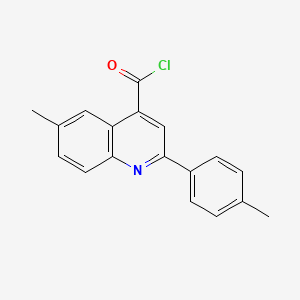

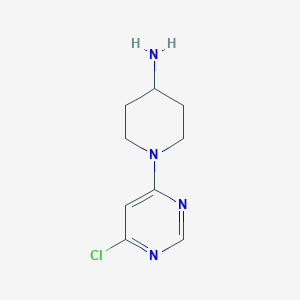

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)

![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)